2-(Quinolin-5-yl)ethan-1-amine
Overview
Description
“2-(Quinolin-5-yl)ethan-1-amine” is a chemical compound with the CAS Number: 2225147-05-5 . It is a dihydrochloride salt with a molecular weight of 245.15 .
Synthesis Analysis
The synthesis of quinoline and its derivatives has been a topic of interest in the field of medicinal chemistry . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .
Chemical Reactions Analysis
Quinoline and its derivatives participate in both electrophilic and nucleophilic substitution reactions . A number of established protocols have been reported for the synthesis of the quinoline ring, which can be altered to produce a number of differently substituted quinolines .
Physical And Chemical Properties Analysis
“2-(Quinolin-5-yl)ethan-1-amine” is a powder at room temperature .
Scientific Research Applications
1. Anticancer Agent Development
2-(Quinolin-5-yl)ethan-1-amine derivatives have been studied for their potential as anticancer agents. For instance, a series of 4-aminoquinoline derivatives, synthesized from 4-chloro-7-substituted-quinolines, showed significant cytotoxic effects on human breast tumor cell lines, making them a prototype molecule for developing new anticancer agents (Zhang et al., 2007).
2. Antibacterial and Antifungal Activities
Compounds derived from 2-(Quinolin-5-yl)ethan-1-amine have also been investigated for their antimicrobial properties. N1-(Quinolin-4yl)ethane-1,2-diamine phenyl urea derivatives exhibited promising antimicrobial activity, with some showing high efficacy against pathogenic bacteria and fungi, indicating their potential as antimicrobial agents (Keche et al., 2013).
3. Anti-HIV-1 Activity
Research into 2-(aryl or heteroaryl)quinolin-4-amines revealed that some derivatives possess anti-HIV-1 activity at micromolar concentrations and low cell toxicity in vitro, suggesting their potential as anti-HIV-1 agents (Strekowski et al., 1991).
4. Organic Light Emitting Diodes (OLEDs)
Novel quinoxaline derivatives containing arylaminated aceanthrylene, synthesized for use in organic light emitting diodes, demonstrated good thermal stability and significant red light emission, indicating their utility in OLED technology (Jang et al., 2011).
5. Antioxidant and Antibacterial Properties
Phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid, a derivative, have been synthesized and evaluated for antioxidant and antibacterial activities. Some compounds showed good chelating ability with Fe+2 ions and potent antibacterial activities against various bacterial strains (Shankerrao et al., 2013).
Safety And Hazards
properties
IUPAC Name |
2-quinolin-5-ylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c12-7-6-9-3-1-5-11-10(9)4-2-8-13-11/h1-5,8H,6-7,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZLJRXAKWVQRJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC=NC2=C1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10695244 | |
Record name | 2-(Quinolin-5-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10695244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Quinolin-5-yl)ethan-1-amine | |
CAS RN |
98421-28-4 | |
Record name | 2-(Quinolin-5-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10695244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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